Ethyl 4-(3-((4-chlorophenyl)thio)propanamido)benzoate
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Overview
Description
Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate: is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorothiophenol, which is then reacted with 3-bromopropanoic acid to form 3-[(4-chlorophenyl)sulfanyl]propanoic acid. This intermediate is then coupled with ethyl 4-aminobenzoate under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial or anti-inflammatory properties. Research is ongoing to explore its potential as a drug candidate .
Industry: In the material science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Mechanism of Action
The mechanism of action of ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other molecules .
Comparison with Similar Compounds
- Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanoyl}-1-piperazine carboxylate
- Ethyl 2-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate
Uniqueness: Ethyl 4-{3-[(4-chlorophenyl)sulfanyl]propanamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClNO3S |
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Molecular Weight |
363.9 g/mol |
IUPAC Name |
ethyl 4-[3-(4-chlorophenyl)sulfanylpropanoylamino]benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-2-23-18(22)13-3-7-15(8-4-13)20-17(21)11-12-24-16-9-5-14(19)6-10-16/h3-10H,2,11-12H2,1H3,(H,20,21) |
InChI Key |
GNSMALDIYYIWKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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